5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide
Description
5-Bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide is a pyridine derivative characterized by a bromine substituent at the 5-position and a carboxamide group at the 3-position of the pyridine ring. The cyclopentylmethyl moiety attached to the carboxamide nitrogen distinguishes it from structurally related compounds.
Properties
IUPAC Name |
5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-5-10(7-14-8-11)12(16)15-6-9-3-1-2-4-9/h5,7-9H,1-4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHLUYWNFUNZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide Group: The brominated pyridine is then subjected to a reaction with an appropriate amide-forming reagent, such as ammonia or an amine, to introduce the carboxamide group at the 3rd position.
Attachment of Cyclopentylmethyl Group: The final step involves the alkylation of the nitrogen atom with cyclopentylmethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- Building Block : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, which are crucial in forming diverse chemical entities.
- Reactivity : The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations including oxidation and reduction reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield furan-based dicarboxylic acids. |
| Reduction | May lead to the formation of hydrogenated derivatives. |
| Substitution | The bromine atom can be replaced by other functional groups. |
Biological Applications
2. Drug Discovery
- Potential Therapeutic Agent : The compound's structural features suggest it may exhibit biological activity, making it a candidate for drug development. Its interactions with specific molecular targets could lead to novel therapeutic applications.
- Mechanism of Action : While the exact mechanism remains under investigation, it is hypothesized that the compound may inhibit certain enzymes or modulate signaling pathways.
Case Study: Enzyme Inhibition
- A study exploring the enzyme inhibition potential of similar pyridine derivatives found that modifications in the pyridine ring significantly affected binding affinity and specificity towards target enzymes. This suggests that 5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide could exhibit similar properties.
Medicinal Chemistry
3. Targeting Disease Mechanisms
- Cancer Research : Preliminary studies indicate that compounds with similar structures have shown inhibitory effects on tumor growth in animal models. This positions this compound as a potential candidate for cancer therapy.
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, further research could explore its efficacy in treating neurological conditions.
| Disease Targeted | Potential Application |
|---|---|
| Cancer | Tumor growth inhibition |
| Neurological Disorders | Modulation of neurotransmitter systems |
Industrial Applications
4. Material Science
- Advanced Materials Development : The compound may be utilized in creating advanced materials such as polymers and resins due to its unique bifunctional properties. Its ability to undergo various chemical reactions can be exploited in material synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The presence of the bromine atom and the cyclopentylmethyl group can enhance binding affinity and selectivity for specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Core Pyridine Modifications
5-Bromo-N-(propan-2-yl)pyridine-3-carboxamide ():
- Substituent: Isopropyl group on the carboxamide nitrogen.
- Molecular Weight: 243.1 g/mol.
- Key Differences: Smaller alkyl chain compared to cyclopentylmethyl, resulting in reduced steric bulk and lower lipophilicity (logP = 1.756). This may enhance solubility (logSw = -1.8423) but reduce membrane permeability .
- 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide (): Substituents: Cyclopropyl group on the carboxamide nitrogen and additional chlorine at the 6-position. Molecular Weight: 275.53 g/mol. The cyclopropyl group enhances ring strain, which may influence conformational stability in biological systems .
Aromatic/Functional Group Modifications
- 5-Bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide (): Substituent: 2-Ethoxyphenyl group on the carboxamide nitrogen. Molecular Weight: 333.18 g/mol (C₁₄H₁₃BrN₂O₂).
- 5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (): Substituent: 4-Sulfamoylphenyl group. Molecular Weight: 364.25 g/mol (C₁₂H₁₀BrN₃O₃S). Key Differences: The sulfamoyl group enhances polarity (logP likely lower than cyclopentylmethyl analog) and introduces hydrogen-bond donor/acceptor sites, making it suitable for targeting polar binding pockets or acting as a corrosion inhibitor .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Target Compound* | ~290–300 (estimated) | ~2.5† | ~40–45† | 1/3† |
| 5-Bromo-N-(propan-2-yl)pyridine-3-carboxamide | 243.1 | 1.756 | 33.505 | 1/3 |
| 5-Bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide | 333.18 | ~2.0‡ | 61.6‡ | 1/5 |
| 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide | 275.53 | ~2.2‡ | 49.3‡ | 1/3 |
*Estimated based on cyclopentylmethyl substituent. †Predicted using analogous structures. ‡Calculated from molecular descriptors.
- Polar Surface Area : Bulky substituents like cyclopentylmethyl may reduce accessibility to polar regions, whereas sulfamoyl or ethoxy groups enhance polarity for specific interactions .
Biological Activity
5-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring and a cyclopentylmethyl substituent at the nitrogen atom. This specific arrangement is believed to enhance its binding affinity to biological targets, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and cyclopentylmethyl group enhances selectivity and potency, which is crucial for therapeutic efficacy.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Biological Activity | Type of Activity | Reference |
|---|---|---|
| Antiviral | Inhibitory | |
| Antibacterial | Inhibitory | |
| Anticancer | Cytotoxic | |
| Anti-inflammatory | Modulatory |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Studies have shown that modifications to the pyridine ring and substituents significantly affect their pharmacological properties.
- Bromine Substitution : The addition of bromine enhances lipophilicity and binding affinity.
- Cyclopentylmethyl Group : This moiety contributes to increased selectivity for target receptors compared to other alkyl groups.
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of pyridine-3-carboxamide analogs, including this compound. The research demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various cell lines. For instance, a study reported significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
